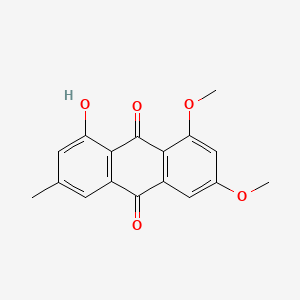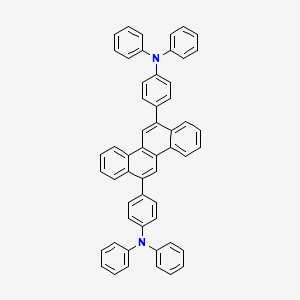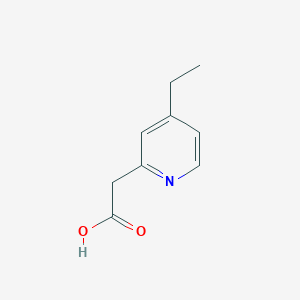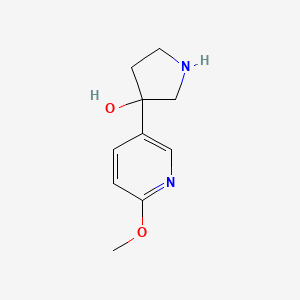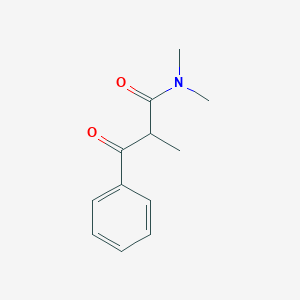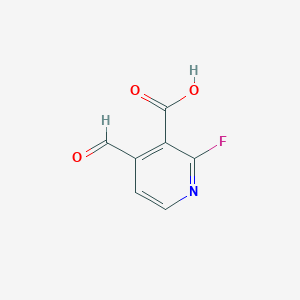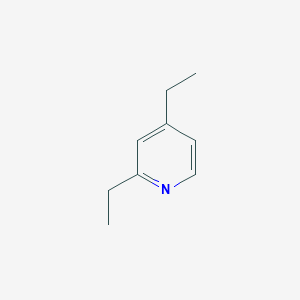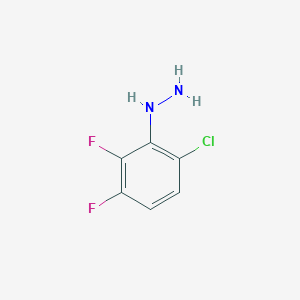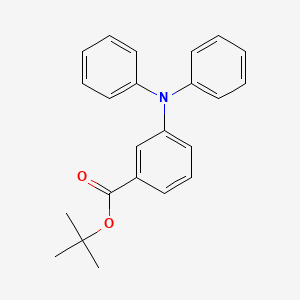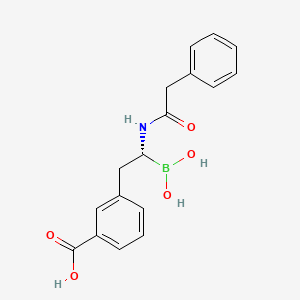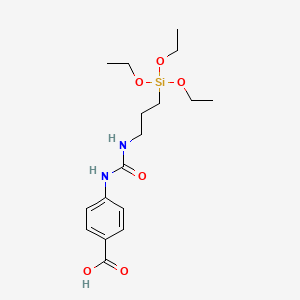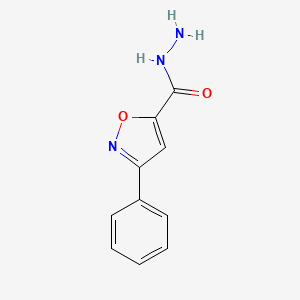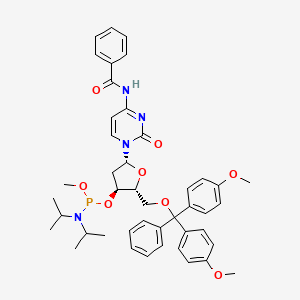
5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, modified to include protective groups that facilitate its incorporation into DNA sequences during automated synthesis processes. The protective groups, such as the dimethoxytrityl (DMT) and benzoyl (Bz) groups, prevent unwanted reactions at specific sites of the molecule, ensuring the accuracy and efficiency of the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to form the 5’-dimethoxytrityl derivative.
Protection of the N4-Amino Group: The N4-amino group is protected by reacting the intermediate with benzoyl chloride (Bz-Cl) in the presence of a base, such as triethylamine, to form the N4-benzoyl derivative.
Phosphitylation: The 3’-hydroxyl group is then phosphitylated using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base, such as diisopropylethylamine, to form the final phosphoramidite compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Deprotection: The protective groups (DMT and Bz) can be removed under acidic conditions (e.g., trichloroacetic acid for DMT) and basic conditions (e.g., ammonia for Bz), respectively.
Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of another nucleotide in the presence of an activator, such as tetrazole, to form a phosphite triester linkage.
Oxidation: The phosphite triester linkage is oxidized to a phosphate triester using an oxidizing agent, such as iodine in water or tert-butyl hydroperoxide
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (DMT removal), ammonia (Bz removal)
Coupling: Tetrazole or other activators
Oxidation: Iodine in water, tert-butyl hydroperoxide
Major Products Formed
Deprotection: Deprotected deoxycytidine derivatives
Coupling: Phosphite triester intermediates
Oxidation: Phosphate triester products
Wissenschaftliche Forschungsanwendungen
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of oligonucleotides for various applications, including the study of DNA and RNA structures and functions.
Biology: Creation of synthetic DNA sequences for gene editing, cloning, and other molecular biology techniques.
Medicine: Development of antisense oligonucleotides and other therapeutic nucleic acids for the treatment of genetic disorders and cancers.
Industry: Production of custom DNA sequences for biotechnology applications, such as diagnostics and synthetic biology .
Wirkmechanismus
The primary mechanism of action of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated DNA synthesis. The protective groups (DMT and Bz) prevent unwanted side reactions, ensuring the correct sequence assembly. The phosphoramidite group facilitates the formation of phosphite triester linkages, which are subsequently oxidized to stable phosphate triester linkages, forming the backbone of the DNA strand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine: Lacks the phosphoramidite group, used as an intermediate in oligonucleotide synthesis.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyadenosine: Similar structure but with adenine base, used in the synthesis of oligonucleotides containing adenine.
5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyguanosine: Similar structure but with guanine base, used in the synthesis of oligonucleotides containing guanine .
Uniqueness
The uniqueness of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite lies in its specific protective groups and phosphoramidite functionality, which make it highly suitable for automated DNA synthesis. The combination of these features ensures high efficiency and accuracy in the synthesis of oligonucleotides, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
84416-83-1 |
|---|---|
Molekularformel |
C44H51N4O8P |
Molekulargewicht |
794.9 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H51N4O8P/c1-30(2)48(31(3)4)57(53-7)56-38-28-41(47-27-26-40(46-43(47)50)45-42(49)32-14-10-8-11-15-32)55-39(38)29-54-44(33-16-12-9-13-17-33,34-18-22-36(51-5)23-19-34)35-20-24-37(52-6)25-21-35/h8-27,30-31,38-39,41H,28-29H2,1-7H3,(H,45,46,49,50)/t38-,39+,41+,57?/m0/s1 |
InChI-Schlüssel |
ZCFPCDYZDNASGG-HJECRTKSSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


